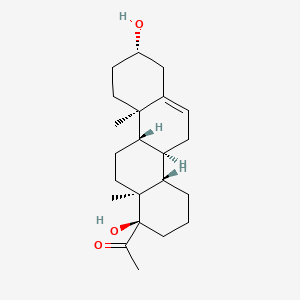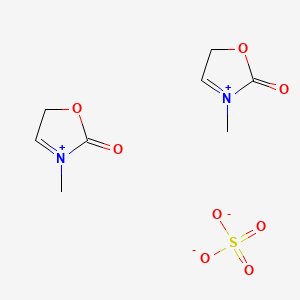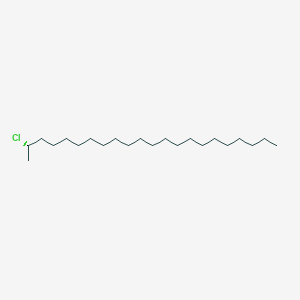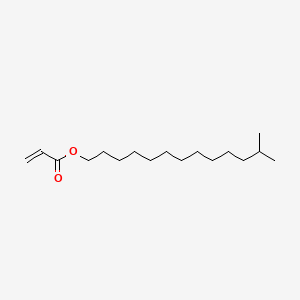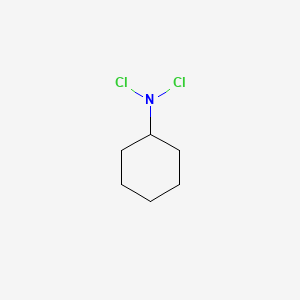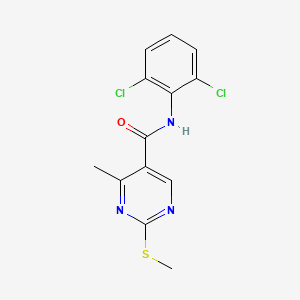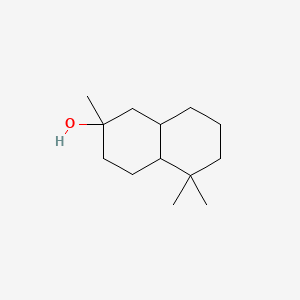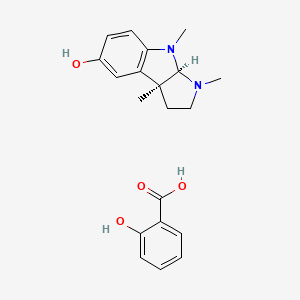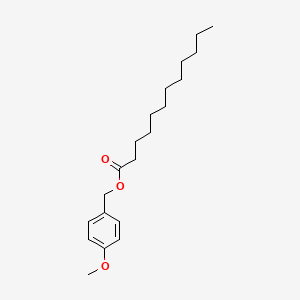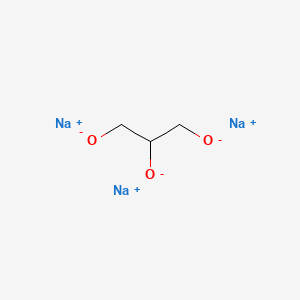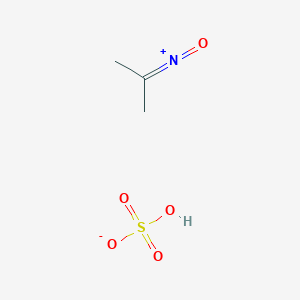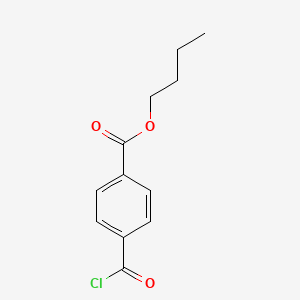
1-Amino-2,2-dimethylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2,2-dimethylpropan-1-ol is an organic compound with the molecular formula C5H13NO. It is a primary amine and alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a branched carbon chain. This compound is known for its versatility in various chemical reactions and applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2,2-dimethylpropan-1-ol can be synthesized through several methods. One common approach involves the reaction of isobutene, chlorine, and methyl cyanide to form N-[1-(chloromethyl)propyl] acetyl chloroamine. This intermediate undergoes hydrolysis to yield N-[1-(chloromethyl)propyl] acetamide, which is further hydrolyzed to produce this compound .
Industrial Production Methods: The industrial production of this compound typically involves the same synthetic route mentioned above, with optimization for large-scale production. The process benefits from the use of inexpensive raw materials, fewer reaction steps, and high product purity, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Produces ketones or aldehydes.
Reduction: Yields secondary or tertiary amines.
Substitution: Forms various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-Amino-2,2-dimethylpropan-1-ol finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and as a buffer in biochemical assays.
Medicine: Serves as an intermediate in the production of pharmaceuticals and other therapeutic agents.
Industry: Utilized in the manufacture of surfactants, stabilizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-amino-2,2-dimethylpropan-1-ol depends on its functional groups. The amino group can participate in hydrogen bonding and nucleophilic reactions, while the hydroxyl group can engage in hydrogen bonding and act as a nucleophile. These interactions enable the compound to exert its effects in various chemical and biological processes .
Comparison with Similar Compounds
2-Amino-2-methyl-1-propanol: Similar structure but with a different branching pattern.
2,2-Dimethyl-1-propanol: Lacks the amino group, making it less versatile in certain reactions.
3-Amino-2,2-dimethylpropan-1-ol: Similar but with the amino group positioned differently.
Uniqueness: 1-Amino-2,2-dimethylpropan-1-ol is unique due to the presence of both an amino and a hydroxyl group on a branched carbon chain, allowing it to participate in a wide range of chemical reactions and making it valuable in various applications .
Properties
CAS No. |
40898-98-4 |
|---|---|
Molecular Formula |
C5H13NO |
Molecular Weight |
103.16 g/mol |
IUPAC Name |
1-amino-2,2-dimethylpropan-1-ol |
InChI |
InChI=1S/C5H13NO/c1-5(2,3)4(6)7/h4,7H,6H2,1-3H3 |
InChI Key |
WXOWRMDTEXXRQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


